1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Fmoc/tBu Chemistry

Ensure regioisomeric precision in your SPPS workflow. This Fmoc-3-methoxy-piperidine-4-carboxylic acid (CAS 2193067-96-6) provides the vicinal 3-OCH₃/4-COOH geometry critical for opioid receptor ligand SAR and peptidomimetic turn motifs—unlike the distal 4-methoxy regioisomer (CAS 2580227-47-8) or Boc-protected analogs. The base-labile Fmoc group enables seamless 20% piperidine/DMF deprotection without resin cleavage side reactions. With ~0.4 logP enhancement over unsubstituted scaffolds, it bridges lipophilicity SAR gaps in fragment library design. Procure the correct regioisomer to avoid synthetic failure and costly re-validation.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 2193067-96-6
Cat. No. B2907142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid
CAS2193067-96-6
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCOC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO5/c1-27-20-12-23(11-10-18(20)21(24)25)22(26)28-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,18-20H,10-13H2,1H3,(H,24,25)
InChIKeyUILGKMPRXOQDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid (CAS 2193067-96-6): Procurement-Relevant Identity and Class Profile


1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid (CAS 2193067-96-6) is an Fmoc-protected, 3-methoxy-substituted piperidine-4-carboxylic acid building block with molecular formula C₂₂H₂₃NO₅ and molecular weight 381.43 g/mol . It belongs to the class of N-Fmoc-piperidine carboxylic acids widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry scaffold diversification, where the base-labile 9-fluorenylmethoxycarbonyl group enables orthogonal amine protection compatible with standard Fmoc/tBu SPPS protocols . The compound is supplied at a minimum purity of 95% and is listed as a 'versatile small molecule scaffold' by commercial vendors .

Why 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid Cannot Be Interchanged with Generic Fmoc-Piperidine Building Blocks


Despite sharing the Fmoc-piperidine-carboxylic acid core, in-class compounds diverge substantially in regioisomeric identity, substitution pattern, protection strategy, and physicochemical properties—each of which dictates compatibility with specific synthetic routes, downstream coupling efficiency, and final target molecular topology . The 3-methoxy substituent on the target compound introduces steric and electronic effects absent in unsubstituted Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8), alters conformational preferences relative to its 4-methoxy regioisomer (CAS 2580227-47-8), and provides acid-stable ether functionality incompatible with Boc-based protection strategies (e.g., CAS 1415741-35-3). Procurement decisions based solely on scaffold similarity risk synthesis failure, regioisomeric mismatch, and costly re-validation .

Product-Specific Quantitative Differentiation Evidence for 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid


Orthogonal Protection Strategy: Fmoc vs. Boc Compatibility in SPPS Workflows

The target compound bears an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is cleaved under mild basic conditions (20% piperidine in DMF), and is fully orthogonal to acid-labile Boc protection. In contrast, the direct Boc-protected analog cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid (CAS 1415741-35-3) is deprotected under acidic conditions (TFA), making it incompatible with standard Fmoc SPPS protocols without additional orthogonal protection design . For laboratories operating Fmoc-based automated peptide synthesizers, selecting the Fmoc-protected target compound avoids the need for a separate acid-deprotection step and prevents premature cleavage of acid-labile side-chain protecting groups or resin linkers .

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Fmoc/tBu Chemistry

Regioisomeric Specificity: 3-Methoxy vs. 4-Methoxy Substitution Pattern

The target compound carries the methoxy substituent at the 3-position of the piperidine ring with the carboxylic acid at the 4-position (3-methoxy-4-carboxy). Its closest regioisomer, CAS 2580227-47-8 (1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-3-carboxylic acid), bears the methoxy group at the 4-position and carboxylic acid at the 3-position . These two regioisomers have identical molecular formula (C₂₂H₂₃NO₅) and molecular weight (381.4 g/mol), but differ in the spatial arrangement of functional groups—the target compound presents a vicinal (1,2-) relationship between the methoxy and carboxyl substituents, whereas the 4-methoxy regioisomer places these groups in a distal (1,3-) arrangement on the piperidine ring. This positional difference alters the dihedral angle between the two substituents and consequently affects both the conformational ensemble accessible to the piperidine ring and the hydrogen-bonding capacity of the scaffold when incorporated into target molecules .

Regioisomer Differentiation Structure-Activity Relationship Piperidine Scaffold

Methoxy-Induced Lipophilicity Modulation Relative to Unsubstituted Fmoc-Piperidine-4-Carboxylic Acid

The introduction of a methoxy group at the piperidine 3-position is expected to increase lipophilicity (logP) relative to the unsubstituted Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8). Literature on methoxy-substituted piperidine derivatives indicates that a methoxy substituent typically raises the calculated octanol-water partition coefficient (clogP) by approximately 0.3–0.5 log units compared to the corresponding unsubstituted analog . For piperidine-4-carboxylic acid Fmoc derivatives, this translates to an estimated clogP shift from approximately 2.8 (unsubstituted) to approximately 3.1–3.3 (3-methoxy), a change that can meaningfully affect chromatographic retention, solubility in organic reaction media, and the lipophilicity of final coupled products . The unsubstituted comparator (CAS 148928-15-8) has a molecular weight of 351.40 g/mol versus 381.43 g/mol for the target compound (ΔMW = +30.03 g/mol, corresponding to the net OCH₂ substitution), and is commercially available at >98.0% purity (HPLC) with a melting point of ~177–180°C .

Lipophilicity Engineering LogP Modulation Membrane Permeability

Procurement Differential: Price, Lead Time, and Purity Benchmarking Against In-Class Alternatives

Commercial availability and pricing for the target compound are more constrained than for the widely stocked, unsubstituted Fmoc-piperidine-4-carboxylic acid comparator. The target compound (CAS 2193067-96-6) is listed at €505.50 per 50 mg (€10,110/g) and €1,576.35 per 0.5 g (€3,152.70/g) with a lead time of 3–4 weeks, and is classified as a non-stock item . In contrast, the unsubstituted comparator Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) is available at >98.0% purity from TCI at €20.00/g (1 g), €18.80/g (5 g), with in-stock availability and 1–2 day lead time in Europe , or from Aladdin at $17.90/g, with 25 g in-stock at $272.90 total ($10.92/g) . The racemic Fmoc-piperidine-3-carboxylic acid (Fmoc-DL-Nip-OH, CAS 158922-07-7) is listed at $115.90/g from Aladdin . This represents a >100-fold price premium for the target compound relative to the most closely related unsubstituted comparator on a per-gram basis, attributable to the added synthetic complexity of introducing the 3-methoxy substituent and the lower demand-driven production scale.

Procurement Benchmarking Cost-per-Gram Analysis Supply Chain Lead Time

Conformational and Hydrogen-Bonding Impact of 3-Methoxy Substitution in Piperidine Scaffolds

In piperidine-based building blocks, a methoxy substituent at the 3-position can act as a hydrogen-bond acceptor via the ether oxygen, introducing additional intermolecular interaction capacity absent in unsubstituted Fmoc-piperidine carboxylic acids . The methoxy group at position 3, adjacent to the carboxylic acid at position 4, may also participate in intramolecular hydrogen bonding (6-membered ring motif) that stabilizes specific conformers of the piperidine ring, an effect not possible in the 4-methoxy-3-carboxy regioisomer where the two groups are separated by an additional carbon . Related 3-methoxypiperidine scaffolds have been employed to enhance conformational control in peptide design, with the sterically hindered backbone improving selectivity in downstream biological targets [1].

Conformational Control Hydrogen Bonding Peptidomimetic Design

Recommended Research and Procurement Application Scenarios for 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid


Fmoc/tBu Solid-Phase Peptide Synthesis Requiring Orthogonal Piperidine Scaffold Incorporation

The target compound is directly compatible with standard Fmoc SPPS protocols using 20% piperidine/DMF deprotection, enabling seamless incorporation of a 3-methoxypiperidine-4-carboxylic acid residue into growing peptide chains without additional orthogonal protection group engineering . Unlike the Boc-protected analog (CAS 1415741-35-3), which requires acidolytic deprotection incompatible with acid-labile side-chain protecting groups and Rink/Wang resins, the Fmoc group of the target compound is removed under the same mild basic conditions used throughout the synthesis cycle, reducing step count and minimizing side reactions . This scenario is most relevant for laboratories operating automated microwave-assisted Fmoc peptide synthesizers where protocol uniformity is critical for reproducibility.

Medicinal Chemistry SAR Exploration of 3,4-Disubstituted Piperidine Pharmacophores

The vicinal 3-methoxy-4-carboxy substitution pattern on the target compound provides a geometrically distinct scaffold for exploring structure-activity relationships around piperidine-based pharmacophores, as exemplified in patent literature on 3,4-disubstituted piperidine opioid receptor ligands . The regioisomeric specificity is critical: substitution of the 4-methoxy regioisomer (CAS 2580227-47-8) would position the methoxy and carboxyl groups in a distal rather than vicinal arrangement, potentially altering receptor binding geometry and pharmacological profile. Procurement of the correct regioisomer is essential when following patented synthetic routes or when a specific spatial arrangement of substituents is required by computational docking predictions.

Conformationally Constrained Peptidomimetic Building Block for Enhanced Target Selectivity

The 3-methoxy group adjacent to the 4-carboxylic acid introduces steric hindrance and potential intramolecular hydrogen-bonding that can pre-organize the piperidine ring into a preferred conformation . This conformational constraint is strategically valuable in peptidomimetic design where backbone rigidity correlates with improved target selectivity and reduced entropic penalty upon binding. Related 3-methoxypiperidine Fmoc derivatives have been reported to enhance conformational control in peptide design, and the target compound extends this capability to the 4-carboxy series . Researchers seeking to introduce a defined kink or turn motif into a peptide backbone should preferentially procure this compound over the unsubstituted or 4-methoxy alternatives, which lack the same conformational bias.

Lipophilicity-Modulated Fragment-Based Drug Discovery Libraries

The methoxy substituent on the target compound provides a calculated lipophilicity increase of approximately 0.3–0.5 logP units relative to the unsubstituted Fmoc-piperidine-4-carboxylic acid scaffold . This moderate lipophilicity enhancement is within the range considered favorable for fragment-based drug discovery (Rule-of-3 compliant fragments typically target clogP ≤3), positioning the target compound as a 'grease-modified' building block for fragment library construction. Procurement should be prioritized when parallel libraries require systematic exploration of lipophilicity SAR around a conserved piperidine core, as the 3-methoxy and unsubstituted variants together span a therapeutically relevant lipophilicity range without requiring de novo scaffold synthesis.

Quote Request

Request a Quote for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.